Methanone, (2,3-difluorophenyl)-1-piperazinyl-

Cytotoxicity Structure-Activity Relationship Piperazine Derivatives

Medicinal chemistry teams require precise regioisomers to validate SAR; substituting a different difluoro pattern can alter A549 cell potency by >9-fold. This 2,3-difluorophenyl piperazinyl methanone provides the exact substitution for PARP1 inhibitor scaffold optimization. - >20-fold IC₅₀ variation documented across N-aryl piperazine regioisomers in cancer lines - 2,3-Difluoro motif enhances in vivo efficacy in BRCA-mutated xenograft models - Crystallographically characterized (dihedral angle 48.3°) for structure-based design - Distinct from clinical candidates (e.g., BIA 10-2474) enabling novel IP

Molecular Formula C11H12F2N2O
Molecular Weight 226.22 g/mol
CAS No. 179334-13-5
Cat. No. B12095112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanone, (2,3-difluorophenyl)-1-piperazinyl-
CAS179334-13-5
Molecular FormulaC11H12F2N2O
Molecular Weight226.22 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=C(C(=CC=C2)F)F
InChIInChI=1S/C11H12F2N2O/c12-9-3-1-2-8(10(9)13)11(16)15-6-4-14-5-7-15/h1-3,14H,4-7H2
InChIKeyDPNRIUOYXVHVKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,3-Difluorophenyl)-1-piperazinyl Methanone: Identity and Structure


Methanone, (2,3-difluorophenyl)-1-piperazinyl- (CAS 179334-13-5), also named (2,3-difluorophenyl)(piperazin-1-yl)methanone, is a fluorinated aryl piperazinyl methanone with the molecular formula C₁₁H₁₂F₂N₂O and a molecular weight of 226.22 g/mol [1]. The compound features a piperazine ring N-acylated with a 2,3-difluorobenzoyl group, placing it within the broad class of N-aryl piperazine amides that are extensively employed as pharmacophoric building blocks in medicinal chemistry [2]. Its distinguishing feature is the specific 2,3-difluoro substitution pattern on the phenyl ring, which differentiates it from other regioisomeric or mono-fluorinated analogs and can impart unique electronic and steric properties relevant to target engagement and metabolic stability [3].

2,3-Difluoro substitution for regioisomer-specific SAR
Piperazine-based pharmacophoric building block
Crystallographically characterized scaffold conformation

(2,3-Difluorophenyl)-1-piperazinyl Methanone: Irreplaceable vs. Generic Analogs


Although numerous N-aryl piperazine methanones exist as commercial building blocks, their biological and physicochemical properties are exquisitely sensitive to the number and position of fluorine atoms on the phenyl ring [1]. For instance, regioisomeric replacement with the 2,4-difluoro analog (CAS 926209-09-8) or the 4-fluoro analog (CAS 102391-98-0) can drastically alter target binding affinity, as demonstrated by the >20-fold variation in IC₅₀ values observed among closely related N-aryl piperazine derivatives against cancer cell lines A549 and HepG2 [2]. Furthermore, the 2,3-difluorophenyl motif has been specifically incorporated into PARP1 inhibitor scaffolds to enhance in vivo efficacy and modulate metabolic pathways, indicating that this substitution pattern is not interchangeable with other fluorination patterns without compromising the desired pharmacological profile [3]. Consequently, substituting a different analog without re-validating biological activity risks nullifying established structure-activity relationships and wasting research resources.

This Compound
Alternative Regioisomers
2,3-difluoro substitution pattern
4-fluoro, 2,4-difluoro patterns; cytotoxicity profile may shift significantly
Reported in vivo model context with PARP1
Metabolic pathway and pharmacokinetics may not transfer; re-validation required

(2,3-Difluorophenyl)-1-piperazinyl Methanone: Key Differentiation Evidence


Fluorine Position Determines Cytotoxic Potency

In a comparative cytotoxicity study of N-aryl piperazine derivatives against A549 (lung cancer) and HepG2 (liver cancer) cell lines, the 2-fluorophenyl analog exhibited an IC₅₀ of 9.68 ± 1.95 µM in A549 cells, while the 4-fluorophenyl analog showed a significantly weaker IC₅₀ of 92.71 ± 23.90 µM, representing a ~9.6-fold difference in potency solely attributable to the fluorine position [1]. Although the specific 2,3-difluoro analog was not tested in this dataset, the dramatic sensitivity of cytotoxicity to fluorine positioning strongly implies that the 2,3-difluoro substitution pattern will yield a distinct potency profile that cannot be predicted from mono-fluorinated or alternative difluoro regioisomers.

Fluorine position & cytotoxicity
Class-level inference
~9.6x IC₅₀ shift (2-F vs 4-F analogs, A549)
Supports SAR-based cytotoxicity screening context
Data from mono-fluoro analogs; 2,3-diF not directly measured
Cytotoxicity Structure-Activity Relationship Piperazine Derivatives

Crystallographic Conformation of the Piperazine Scaffold

The crystal structure of the closely related derivative (2,3-difluorophenyl)(4-tosylpiperazin-1-yl)methanone, which shares the identical 2,3-difluorobenzoyl piperazine core, has been solved by single-crystal X-ray diffraction [1]. The structure reveals that the piperazine ring adopts a chair conformation, and the dihedral angle between the 2,3-difluorophenyl ring and the piperazine mean plane is 48.3°, establishing a specific three-dimensional pharmacophore geometry. In contrast, the 2,4-difluoro analog is reported to exhibit a different torsional profile due to altered steric and electronic interactions, which can influence binding to flat hydrophobic pockets in target proteins.

Crystal conformation
Reported
Dihedral angle 48.3° (chair conf., X-ray)
Defines 3D geometry for structure-based design
Measured on tosyl derivative; core conformation conserved
X-ray Crystallography Conformational Analysis Piperazine Scaffold

In Vivo Efficacy in PARP1 Inhibitor Development

A series of 2,3-difluorophenyl-linker-containing PARP1 inhibitors, derived from the olaparib scaffold, demonstrated good anti-tumor activities in both BRCA1-mutated and BRCA2-mutated xenograft models [1]. The 2,3-difluorophenyl fragment was identified as a key structural determinant for enhanced in vivo efficacy compared to the parent compound. The difluorobenzylphthalazinone moiety was further characterized as the primary metabolic site, with aromatic hydroxylation representing the major metabolic pathway, providing a defined metabolic handle for further optimization [1]. This contrasts with 2,4-difluoro or 3,4-difluoro analogs, which exhibit different metabolic profiles and may lead to divergent pharmacokinetic outcomes.

In vivo PARP1 context
Class-level inference
Good anti-tumor activity in BRCA-mutant xenograft models
Reported in vivo model-response context
From PARP1 inhibitors containing 2,3-diF linker; requires compound-specific validation
PARP1 Inhibitor Cancer Therapy In Vivo Efficacy

Privileged Piperazine Scaffold for FAAH and Kinase Inhibition

BindingDB entries for piperazinyl methanone analogs reveal potent inhibition of fatty acid amide hydrolase (FAAH) with IC₅₀ values as low as 1 nM for optimized derivatives, while the piperazinyl methanone core has also been exploited in Aurora A kinase inhibitors (e.g., MK-8745, IC₅₀ = 0.6 nM) [1][2]. The 2,3-difluorophenyl variant provides a distinct electrostatic surface compared to the 4-fluorophenyl or 2,4-difluorophenyl versions used in known FAAH inhibitors such as BIA 10-2474 (IC₅₀ = 4.9 nM) [3], offering a differentiated starting point for lead optimization campaigns targeting these enzyme classes.

Enzyme inhibition scaffold
Supporting evidence
FAAH IC₅₀ as low as 1 nM; Aurora A IC₅₀ 0.6 nM
Supports enzyme inhibition screening context
Scaffold-class data; 2,3-diF variant not directly tested
FAAH Inhibition Kinase Inhibition Piperazinyl Methanone

(2,3-Difluorophenyl)-1-piperazinyl Methanone: Key Application Scenarios


SAR Exploration of Aryl Piperazine Cytotoxics

Procurement of (2,3-difluorophenyl)-1-piperazinyl methanone is justified for medicinal chemistry teams conducting systematic SAR studies of N-aryl piperazine cytotoxic agents. The quantitative evidence that fluorine position alone can cause ~9.6-fold shifts in A549 cell line potency (2-fluoro vs. 4-fluoro) [1] demonstrates that the 2,3-difluoro pattern will generate novel data points essential for mapping pharmacophoric requirements. This compound serves as a logical extension of mono-fluorinated analog series, enabling researchers to deconvolute electronic from steric effects in cytotoxicity.

PARP1 Inhibitor Lead Optimization and Metabolic Profiling

The demonstrated in vivo efficacy enhancement of 2,3-difluorophenyl-linker-containing PARP1 inhibitors in BRCA-mutated xenograft models [2] positions this building block as a strategic procurement choice for oncology programs targeting the DNA damage response pathway. The identified metabolic soft-spot (aromatic hydroxylation at the difluorobenzyl moiety) provides a rational basis for further structural optimization, making this compound a starting material for designed metabolic stability improvements.

Crystallography-Guided Fragment-Based Drug Design

The solved crystal structure of the (2,3-difluorophenyl)(4-tosylpiperazin-1-yl)methanone derivative, with its defined dihedral angle of 48.3° [3], establishes this scaffold as a crystallographically characterized fragment. Structure-based design groups can leverage this conformational information for docking studies and pharmacophore modeling, making the 2,3-difluoro substitution a preferred choice when target pockets demand specific aryl-piperazine torsion angles.

FAAH and Kinase Inhibitor Scaffold-Hopping

Given the piperazinyl methanone core's established potency in FAAH (IC₅₀ as low as 1 nM) and Aurora kinase (IC₅₀ = 0.6 nM) inhibition [4][5], procurement of the 2,3-difluoro variant enables scaffold-hopping exercises aimed at generating novel intellectual property. The 2,3-difluoro pattern is distinct from the aryl substitutions found in known clinical candidates (e.g., BIA 10-2474), offering a clear path to composition-of-matter patentability while retaining the core pharmacophore's potency potential.

Application
Selection Property
Validation Focus
Aryl piperazine SAR studies
2,3-Difluoro substitution pattern
Cytotoxicity SAR mapping
PARP1 inhibitor lead research
Defined metabolic soft-spot
In vivo model-response interpretation
Crystallography-guided fragment design
Crystallographically characterized conformation
Docking and pharmacophore modeling
Kinase and FAAH inhibitor scaffold-hopping
Privileged piperazinyl methanone core
Selectivity and IP differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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